molecular formula C11H12O2 B8638463 3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)-

3-Buten-2-one, 4-(2-methoxyphenyl)-, (3E)-

Cat. No. B8638463
M. Wt: 176.21 g/mol
InChI Key: BTSZEPMWUWYLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119640B2

Procedure details

Synthesis of HPIs of the disclosure can be performed by any means by one of skill in the art. However, an example of synthesis of HPI-1 is provided. HPI-1 can be readily prepared in a one-pot synthesis using the Hantzsch reaction (Loev et al., J. Pharm. Pharmacol. (1972) 24:917-918) (see also FIG. 10 panel A-B). This synthetic transformation generates the dihydropyridyl pharmacophore from an aldehyde, two 1,3-diones, and ammonia acetate in high yields. First, one of the 1,3-diones was prepared in two synthetic steps (FIG. 10, panel A). 4-(2-methoxyphenyl)but-3-en-2-one was synthesized by an aldol condensation of 2-methoxybenzaldehyde and acetone, followed by dehydration. Reaction of the α,β-unsaturated ketone product with ethyl malonate generated an ester intermediate, which yielded the desired aryl-substituted 1,3-dione upon decarboxylation. HPI-1 was then synthesized by heating a mixture of the aryl-substituted 1,3-dione, 3-hydroxybenzaldehyde, 2-methoxyethyl acetoacetate, ammonium acetate, and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM.BF4) (FIG. 10, panel B). Purification by silica gel chromatography yielded the final product as a mixture of four diastereomers in 63% overall yield. Using this procedure, it is possible to synthesize gram quantities of HPI-1, which would be sufficient for both research and clinical applications. HPI-1 derivatives set forth in Table II were similarly prepared.
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dihydropyridyl
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Identifiers

REACTION_CXSMILES
CC1NC2C[CH:9]([C:13]3[C:18]([O:19][CH3:20])=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:10][C:11](=[O:12])[C:5]=2C(C2C=CC=C(O)C=2)C=1C(OCCOC)=O.C(O)(=O)C.N.COC1C=CC=CC=1C=O.C(OCC)(=O)CC([O-])=O>CC(C)=O>[CH3:20][O:19][C:18]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:9]=[CH:10][C:11](=[O:12])[CH3:5] |f:1.2|

Inputs

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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis of HPIs of the disclosure
CUSTOM
Type
CUSTOM
Details
is provided
CUSTOM
Type
CUSTOM
Details
the Hantzsch reaction (Loev et al., J. Pharm. Pharmacol. (1972) 24:917-918) (
CUSTOM
Type
CUSTOM
Details
First, one of the 1,3-diones was prepared in two synthetic steps (FIG. 10, panel A)

Outcomes

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product
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product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.